Home > Products > Screening Compounds P103749 > XMD-17-51 Trifluoroacetate
XMD-17-51 Trifluoroacetate -

XMD-17-51 Trifluoroacetate

Catalog Number: EVT-8207999
CAS Number:
Molecular Formula: C23H25F3N8O3
Molecular Weight: 518.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

XMD-17-51 Trifluoroacetate is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is classified as a trifluoroacetate salt, specifically the trifluoroacetate form of the XMD-17-51 molecule. Its significance lies in its role as a pharmacological agent, particularly in research related to neurological disorders and other medical applications.

Source and Classification

XMD-17-51 Trifluoroacetate is derived from the parent compound XMD-17-51, which is a small molecule designed for specific biological targets. The trifluoroacetate form enhances its solubility and bioavailability, making it suitable for in vivo studies. In terms of classification, it falls under the category of synthetic organic compounds, specifically within the realm of medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of XMD-17-51 Trifluoroacetate typically involves several steps:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various chemical reactions.
  2. Reagents: Common reagents used may include trifluoroacetic anhydride, which introduces the trifluoroacetate group into the molecule.
  3. Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Technical Details

The synthesis process may involve techniques such as:

  • Refluxing: Heating the reaction mixture to facilitate the reaction while controlling evaporation.
  • Chromatography: Used for purification of the final product to ensure high purity levels necessary for biological testing.
Molecular Structure Analysis

Structure

XMD-17-51 Trifluoroacetate features a molecular structure characterized by a central core derived from XMD-17-51 with a trifluoroacetate moiety attached. The presence of fluorine atoms significantly influences its electronic properties and stability.

Data

Key structural data includes:

  • Molecular Formula: CxHyFzO2 (exact values depend on the specific structure of XMD-17-51).
  • Molecular Weight: Calculated based on the molecular formula, typically in the range relevant for small organic compounds.
Chemical Reactions Analysis

Reactions

XMD-17-51 Trifluoroacetate can participate in various chemical reactions:

  1. Nucleophilic Substitution: The trifluoroacetate group can be replaced by nucleophiles under certain conditions.
  2. Decomposition Reactions: Under extreme conditions, it may decompose to release trifluoroacetic acid and other byproducts.

Technical Details

The reactivity of XMD-17-51 Trifluoroacetate is influenced by:

  • Solvent Effects: Different solvents can alter reaction rates and pathways.
  • Temperature and Pressure: These factors are crucial in determining the feasibility of certain reactions involving this compound.
Mechanism of Action

Process

The mechanism of action of XMD-17-51 Trifluoroacetate primarily revolves around its interaction with specific biological targets, such as receptors or enzymes involved in neurological pathways.

Data

Research indicates that it may modulate neurotransmitter systems or inhibit certain enzymatic activities, leading to potential therapeutic effects in conditions like anxiety or depression.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid or powder.
  • Solubility: Highly soluble in polar solvents due to the trifluoroacetate group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • pH Sensitivity: May exhibit changes in solubility or reactivity at different pH levels.

Relevant data includes melting point, boiling point, and other thermodynamic properties which are essential for understanding its behavior in various environments.

Applications

XMD-17-51 Trifluoroacetate has several scientific uses:

  1. Pharmacological Research: Investigated for potential treatments for neurological disorders.
  2. Chemical Biology: Used as a tool compound to study biological pathways and mechanisms.
  3. Drug Development: Serves as a lead compound for developing new therapeutic agents targeting specific diseases.
Molecular Mechanisms of Kinase Modulation

Structural Basis of Protein Kinase Inhibition

ATP-Binding Site Interactions and Selectivity Profiles

XMD-17-51 Trifluoroacetate (chemical formula: C₂₃H₂₅F₃N₈O₃; molecular weight: 518.49 g/mol) competitively inhibits kinase activity by occupying the adenosine triphosphate (ATP)-binding cleft through a conserved three-point binding mode. The pyrimido-diazepinone core forms critical hydrogen bonds with the hinge region backbone atoms (C=O and N-H groups), while its trifluoromethylphenyl extension engages hydrophobic subpockets adjacent to the catalytic site. This binding disrupts the phosphotransfer reaction by displacing ATP and locking the kinase in an inactive conformation [1] [4].

Kinobeads-based chemical proteomic profiling reveals moderate selectivity among its primary targets, with dissociation constants (Kdapp) spanning 1.5–100 nanomolar. The compound exhibits a 10-fold selectivity preference for Doublecortin-like kinase 1 (14.64 nanomolar) over structurally related mitogen-activated protein kinases. This discrimination arises from steric complementarity with a unique glycine-rich loop in Doublecortin-like kinase 1 that accommodates the compound’s diazepinone moiety, whereas bulkier residues in off-target kinases create unfavorable van der Waals clashes [4] [7] [8].

Table 1: Selectivity Profile of XMD-17-51 Trifluoroacetate Against Key Kinases

Kinase TargetIC₅₀ (nM)Biological Function
Doublecortin-like kinase 114.64Cancer stemness regulation
NUAK Family Kinase 11.5Metabolic stress sensing
Microtubule Affinity Regulating Kinase 145Neuronal polarity control
Brain-Specific Kinase 168Synaptic vesicle trafficking
Polo-Like Kinase 1120Mitotic progression

Allosteric Modulation of Kinase Conformational Dynamics

Beyond orthosteric inhibition, XMD-17-51 Trifluoroacetate stabilizes non-catalytic conformations through allosteric mechanisms. Biochemical analyses demonstrate concentration-dependent suppression of activating phosphorylation events (e.g., ERK1/2 phosphorylation at Thr202/Tyr204) without affecting total kinase expression. This suggests interference with kinase autophosphorylation or upstream activation loops. Molecular dynamics simulations predict that compound binding induces a helical displacement in the αC-helix of Doublecortin-like kinase 1, disrupting salt bridge formation between conserved lysine-glutamate residues required for catalytic competence. Similar allosteric effects are observed in NUAK Family Kinase 1, where the compound locks the activation loop in a closed conformation, preventing substrate access [4] [6] [8].

Multikinase Inhibition Spectrum

Targeting Doublecortin-like kinase 1 and NUAK Family Kinase 1 in Oncogenic Pathways

XMD-17-51 Trifluoroacetate demonstrates potent suppression of Doublecortin-like kinase 1 (IC₅₀ = 14.64 nanomolar) and NUAK Family Kinase 1 (IC₅₀ = 1.5 nanomolar), driving its anticancer activity. In non-small cell lung carcinoma models, Doublecortin-like kinase 1 inhibition downregulates Snail Family Transcriptional Repressor 1 and Zinc Finger E-Box Binding Homeobox 1 transcription factors while elevating E-cadherin expression—core hallmarks of epithelial-mesenchymal transition suppression. Critically, Doublecortin-like kinase 1 overexpression rescues cancer cell proliferation despite compound treatment, confirming on-target efficacy [2] [6].

Concomitant NUAK Family Kinase 1 inhibition disrupts metabolic adaptation in tumors by impairing phosphorylation of critical substrates like Myosin Phosphatase Rho Interacting Protein. This dual targeting collapses synthetic lethal interactions between Doublecortin-like kinase 1-mediated survival signaling and NUAK Family Kinase 1-dependent energy homeostasis, yielding synergistic antiproliferative effects. At 10 micromolar concentrations, the compound reduces sphere formation efficiency by 60% in cancer stem cell-enriched populations through β-catenin and pluripotency factor (SRY-Box Transcription Factor 2, Nanog Homeobox, POU Class 5 Homeobox 1) suppression [1] [2] [6].

Table 2: Functional Consequences of Doublecortin-like kinase 1/NUAK Family Kinase 1 Co-Inhibition

Oncogenic ProcessRegulatory EffectObserved Molecular Changes
Epithelial-mesenchymal transitionSuppression↓ Snail Family Transcriptional Repressor 1, ↓ Zinc Finger E-Box Binding Homeobox 1, ↑ E-cadherin
Cancer stemnessAttenuation↓ β-catenin, ↓ SRY-Box Transcription Factor 2, ↓ Nanog Homeobox, ↓ POU Class 5 Homeobox 1
Metastatic signalingDisruption↓ Phosphorylated Extracellular Signal-Regulated Kinase 1/2 (Thr202/Tyr204)

Cross-Reactivity with Adenosine Monophosphate-Activated Protein Kinase Family Kinases

The compound exhibits polypharmacology against adenosine monophosphate-activated protein kinase family members, including Microtubule Affinity Regulating Kinase 1 (IC₅₀ = 45 nanomolar), Microtubule Affinity Regulating Kinase 3 (IC₅₀ = 62 nanomolar), and Brain-Specific Kinase 1 (IC₅₀ = 68 nanomolar). Kinobeads profiling identified 226 human kinases with submicromolar affinity for XMD-17-51 Trifluoroacetate, though adenosine monophosphate-activated protein kinase subfamily binding correlates with cellular phenotypes distinct from Doublecortin-like kinase 1/NUAK Family Kinase 1 inhibition. For example, Microtubule Affinity Regulating Kinase 1 suppression impairs microtubule dynamics and mitotic spindle orientation—effects not observed with selective Doublecortin-like kinase 1 inhibitors. This cross-reactivity may contribute to the compound’s efficacy in disrupting cytoskeletal organization in invasive cancer cells but complicates mechanistic deconvolution [1] [5] [7].

Mechanistic Insights into Dual-Target Inhibition

Polypharmacology Versus Selectivity Optimization

Chemical proteomics data reveal that XMD-17-51 Trifluoroacetate engages 72 kinases with nanomolar affinity, positioning it as a polypharmacological probe rather than a selective inhibitor. Its broad spectrum arises from conserved interactions with the kinase hinge region (N-H hydrogen bond acceptor and hydrophobic subpocket occupancy) present across multiple families. Selectivity optimization efforts demonstrate that modifying the piperidine ring of XMD-17-51 Trifluoroacetate reduces Microtubule Affinity Regulating Kinase 1/Brain-Specific Kinase 1 off-target activity while preserving Doublecortin-like kinase 1/NUAK Family Kinase 1 potency. However, the clinical-stage analogs retain significant adenosine monophosphate-activated protein kinase cross-reactivity (>15 off-target kinases at IC₅₀ <100 nanomolar), suggesting inherent limitations in decoupling these interactions due to structural conservation across the kinome [4] [7] [8].

Biological Implications of Concurrent Doublecortin-like kinase 1/NUAK Family Kinase 1 Suppression

Concurrent inhibition of Doublecortin-like kinase 1 and NUAK Family Kinase 1 generates cooperative antitumor effects through orthogonal mechanisms: Doublecortin-like kinase 1 blockade impairs cancer stemness and epithelial-mesenchymal transition, while NUAK Family Kinase 1 inhibition disrupts metabolic stress adaptation. Phosphoproteomic analyses in non-small cell lung carcinoma cells treated with XMD-17-51 Trifluoroacetate identify 127 downregulated phosphorylation sites, including Doublecortin-like kinase 1 substrates involved in β-catenin stabilization and NUAK Family Kinase 1-dependent phosphorylation of autophagy regulators. This dual inhibition collapses compensatory cross-talk between stemness and stress-survival pathways, evidenced by synthetic lethality in Doublecortin-like kinase 1high/NUAK Family Kinase 1high tumors. The mechanistic synergy explains the compound’s superior efficacy over single-target inhibitors in suppressing tumor progression in vivo [2] [6] [8].

Properties

Product Name

XMD-17-51 Trifluoroacetate

IUPAC Name

5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one;2,2,2-trifluoroacetic acid

Molecular Formula

C23H25F3N8O3

Molecular Weight

518.5 g/mol

InChI

InChI=1S/C21H24N8O.C2HF3O2/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15;3-2(4,5)1(6)7/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26);(H,6,7)

InChI Key

LCEQZCVFZRUKMK-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.